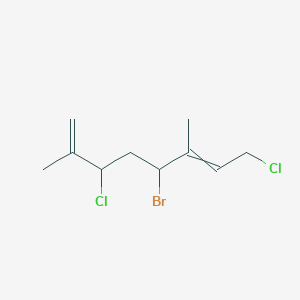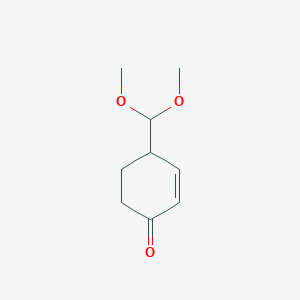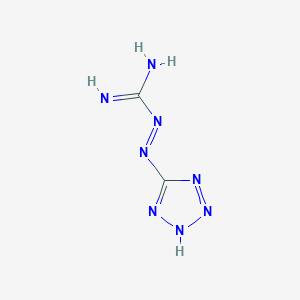
Tridecyl 2,3-bis(hexadecyloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecyl 2,3-bis(hexadecyloxy)propanoate: is an organic compound belonging to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tridecyl 2,3-bis(hexadecyloxy)propanoate typically involves the esterification reaction between tridecyl alcohol and 2,3-bis(hexadecyloxy)propanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process. The final product is typically obtained through a series of purification steps including distillation, extraction, and filtration.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Tridecyl 2,3-bis(hexadecyloxy)propanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield tridecyl alcohol and 2,3-bis(hexadecyloxy)propanoic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Major Products Formed:
Hydrolysis: Tridecyl alcohol, 2,3-bis(hexadecyloxy)propanoic acid
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Wissenschaftliche Forschungsanwendungen
Chemistry: Tridecyl 2,3-bis(hexadecyloxy)propanoate is used as a model compound in the study of esterification and hydrolysis reactions. It is also employed in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the interactions between esters and biological membranes. Its long alkyl chains make it a useful tool for investigating lipid bilayer dynamics.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable emulsions and micelles. It is also being explored for its potential use in topical formulations for skin care.
Industry: In the industrial sector, this compound is used as a lubricant additive and in the formulation of surfactants. Its unique properties make it suitable for use in high-performance lubricants and detergents.
Wirkmechanismus
The mechanism of action of Tridecyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with lipid bilayers and biological membranes. The long alkyl chains of the compound allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes such as signal transduction and membrane transport.
Vergleich Mit ähnlichen Verbindungen
- Tridecyl propanoate
- Hexadecyl propanoate
- 2,3-bis(hexadecyloxy)propanoic acid
Comparison: Tridecyl 2,3-bis(hexadecyloxy)propanoate is unique due to the presence of two long hexadecyloxy chains attached to the propanoate backbone. This gives it distinct properties in terms of hydrophobicity and interaction with lipid bilayers. Compared to similar compounds like tridecyl propanoate and hexadecyl propanoate, it has enhanced stability and a higher molecular weight, making it more suitable for specific applications in drug delivery and industrial formulations.
Eigenschaften
CAS-Nummer |
64713-38-8 |
|---|---|
Molekularformel |
C48H96O4 |
Molekulargewicht |
737.3 g/mol |
IUPAC-Name |
tridecyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C48H96O4/c1-4-7-10-13-16-19-22-24-26-29-31-34-37-40-43-50-46-47(48(49)52-45-42-39-36-33-28-21-18-15-12-9-6-3)51-44-41-38-35-32-30-27-25-23-20-17-14-11-8-5-2/h47H,4-46H2,1-3H3 |
InChI-Schlüssel |
KOJJIRKQGYDXAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



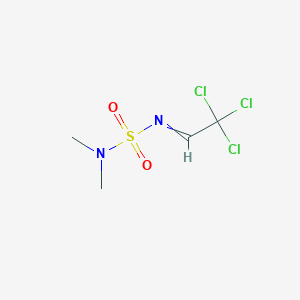
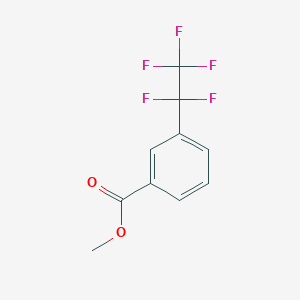
![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
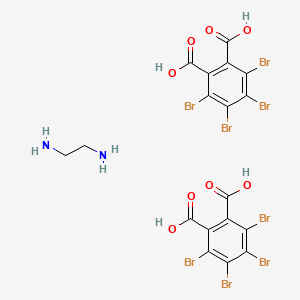
![1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14482374.png)
![5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14482378.png)
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)
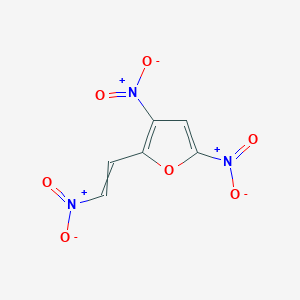
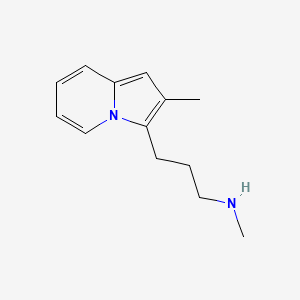
![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)
